REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].Br[C:6]1[C:7]([C:9]2[C:14]([C:15](=[O:17])[CH:16]=1)=[CH:13][C:12]([CH3:18])=[C:11]([CH3:19])[CH:10]=2)=[O:8].[N-]=[N+]=[N-]>C(O)C>[N:1]([C:16]1[C:15]([C:14]2[C:9]([C:7](=[O:8])[CH:6]=1)=[CH:10][C:11]([CH3:19])=[C:12]([CH3:18])[CH:13]=2)=[O:17])=[N+:2]=[N-:3] |f:0.1|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=O)C2=CC(=C(C=C2C(C1)=O)C)C
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting red solution refluxed for a further 2 mins
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol as an orange-red solid, m.p. 116°-119° C. (d)
|
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])C=1C(=O)C2=CC(=C(C=C2C(C1)=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |